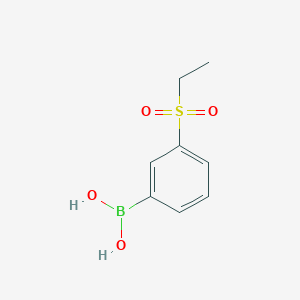

3-Ethylsulfonylphenylboronic acid

説明

特性

IUPAC Name |

(3-ethylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4S/c1-2-14(12,13)8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPHBSVMNUNGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586021 | |

| Record name | [3-(Ethanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845870-47-5 | |

| Record name | [3-(Ethanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethylsulfonylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethylsulfonylphenylboronic Acid

This guide provides a comprehensive technical overview of 3-Ethylsulfonylphenylboronic acid (CAS Number: 845870-47-5), a versatile building block for researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical properties, synthesis, reactivity, and applications, with a focus on its role in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.

Introduction: A Key Building Block in Modern Synthesis

This compound belongs to the extensive family of arylboronic acids, which are indispensable tools in contemporary organic synthesis. The presence of the boronic acid functional group allows for its participation in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.

The ethylsulfonyl group at the meta-position of the phenyl ring imparts unique electronic properties to the molecule, influencing its reactivity and the characteristics of the resulting products. This electron-withdrawing group enhances the Lewis acidity of the boron atom, which can modulate the reaction kinetics and efficiency in cross-coupling reactions.[1] In the context of medicinal chemistry, the sulfone moiety is a valuable pharmacophore, often employed as a bioisostere for other functional groups and for its ability to engage in hydrogen bonding, thereby influencing drug-target interactions.[2]

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 845870-47-5 | [3][4] |

| Molecular Formula | C₈H₁₁BO₄S | [3] |

| Molecular Weight | 214.05 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Storage | Sealed in a dry environment at 2-8°C | [3] |

The structural representation of this compound is provided below, illustrating the spatial arrangement of the ethylsulfonyl and boronic acid groups on the phenyl ring.

Caption: Structure of this compound.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis commences with the oxidation of the thioether to the corresponding sulfone, followed by a bromo-lithium exchange and subsequent borylation.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Adapted)

Step 1: Oxidation of 3-Bromophenyl Ethyl Sulfide to 3-Bromo-1-(ethylsulfonyl)benzene

-

Dissolve 3-bromophenyl ethyl sulfide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents) in DCM to the flask. The slow addition is crucial to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 3-bromo-1-(ethylsulfonyl)benzene, which can be purified by column chromatography if necessary.

Step 2: Borylation to this compound

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-1-(ethylsulfonyl)benzene (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (approximately 1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

To the resulting aryllithium species, add triisopropyl borate (B(OiPr)₃) (approximately 1.5 equivalents) dropwise, again maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of this compound. The following sections describe the expected spectral data based on the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethyl group. The electron-withdrawing nature of the sulfonyl group will cause a downfield shift of the aromatic protons.

| Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.2 | s | Aromatic C-H |

| ~8.0 | d | Aromatic C-H |

| ~7.8 | d | Aromatic C-H |

| ~7.6 | t | Aromatic C-H |

| ~5.5 (broad s) | s | B(OH)₂ |

| ~3.2 | q | -SO₂-CH₂-CH₃ |

| ~1.2 | t | -SO₂-CH₂-CH₃ |

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom attached to the boron may be difficult to observe or appear as a broad signal due to the quadrupolar nature of the boron nucleus.

| Expected Chemical Shift (δ, ppm) | Assignment |

| ~145 | Aromatic C-SO₂ |

| ~135 | Aromatic C-B |

| ~130-135 | Aromatic C-H |

| ~125-130 | Aromatic C-H |

| ~55 | -SO₂-CH₂- |

| ~8 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H, C-H, S=O, and B-O bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3200 (broad) | O-H stretch (from B(OH)₂) |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2850 | Aliphatic C-H stretch |

| 1325-1275 | S=O asymmetric stretch |

| 1150-1120 | S=O symmetric stretch |

| 1400-1300 | B-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of the compound. For this compound, the predicted monoisotopic mass is 214.0471 Da.[5] The following table lists the predicted m/z values for common adducts.[5]

| Adduct | Predicted m/z |

| [M+H]⁺ | 215.05438 |

| [M+Na]⁺ | 237.03632 |

| [M-H]⁻ | 213.03982 |

Reactivity and Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds between an organoboron compound and an organohalide or triflate.[6]

References

- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound CAS#: 845870-47-5 [m.chemicalbook.com]

- 5. PubChemLite - this compound (C8H11BO4S) [pubchemlite.lcsb.uni.lu]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 3-Ethylsulfonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthetic pathway for 3-ethylsulfonylphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The described route offers a logical and scalable approach, commencing from readily available starting materials. This document will delve into the strategic considerations for each synthetic transformation, provide detailed experimental protocols, and discuss the underlying chemical principles. The synthesis is presented as a multi-step process, designed to equip researchers with the necessary knowledge to confidently replicate and adapt these procedures.

Introduction: The Significance of this compound

Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. This compound, with its distinct substitution pattern, offers medicinal chemists a unique scaffold for introducing a sulfonyl moiety into target molecules. The electron-withdrawing nature of the ethylsulfonyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, making this particular boronic acid a sought-after intermediate in drug discovery programs.

Strategic Overview of the Synthetic Route

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from 1-bromo-3-nitrobenzene. The overarching strategy involves the sequential introduction and modification of the functional groups at the 1 and 3 positions of the benzene ring, culminating in the formation of the boronic acid.

The chosen pathway is outlined below. This route is advantageous as it utilizes well-established and reliable chemical transformations, ensuring a high degree of reproducibility.

References

3-Ethylsulfonylphenylboronic acid molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Ethylsulfonylphenylboronic Acid

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a bifunctional organic compound that has garnered significant attention in synthetic and medicinal chemistry. As an arylboronic acid, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] The molecule's architecture, featuring a phenyl ring substituted with both a boronic acid [-B(OH)₂] and an ethylsulfonyl [-SO₂(CH₂CH₃)] group, imparts a unique combination of reactivity, stability, and electronic properties. The strong electron-withdrawing nature of the ethylsulfonyl group significantly influences the acidity of the boronic acid moiety and the overall electronic character of the aromatic ring, making it a valuable tool for fine-tuning the properties of target molecules in drug discovery and materials science.[3] This guide provides a detailed examination of its molecular structure, conformational landscape, and the practical methodologies for its characterization and use.

Core Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a central benzene ring functionalized at the 1- and 3-positions. The boronic acid group, a Lewis acid, is the reactive handle for cross-coupling, while the ethylsulfonyl group acts as a powerful electron-withdrawing modulator.

Key Structural Features:

-

Boronic Acid Moiety [-B(OH)₂]: The boron atom is sp² hybridized, adopting a trigonal planar geometry. This functional group is capable of forming reversible covalent bonds with diols, a property exploited in sensors and drug delivery systems.[4][5] It is also prone to dehydration, forming a cyclic trimeric anhydride known as a boroxine, particularly in the solid state or in non-coordinating solvents.[6][7]

-

Ethylsulfonyl Group [-SO₂(CH₂CH₃)]: This group is characterized by a tetrahedral sulfur atom double-bonded to two oxygen atoms. As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but enhances the electrophilicity of the boron atom.[4] This modulation is critical for its reactivity profile. The sulfonyl group can also act as a hydrogen bond acceptor, influencing intermolecular interactions.[3]

-

Aromatic Ring: The phenyl scaffold provides a rigid framework connecting the two functional groups and participates in π-π stacking interactions in the solid state.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 845870-47-5 | [8][9][10] |

| Molecular Formula | C₈H₁₁BO₄S | [8][9] |

| Molecular Weight | 214.05 g/mol | [8][9][10] |

| SMILES | O=S(C1=CC(B(O)O)=CC=C1)(CC)=O | [8] |

| Topological Polar Surface Area (TPSA) | 74.6 Ų | [8] |

| logP | -0.84 | [8] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 4 | [8] |

| Rotatable Bonds | 3 | [8] |

| Appearance | White to off-white solid | [9] |

| Storage Conditions | 2-8°C, Sealed in dry environment | [9][11] |

Conformational Analysis: The Dynamics of Molecular Shape

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape. The conformation of this compound is primarily dictated by the rotational freedom around three key single bonds: the C(phenyl)–B bond, the C(phenyl)–S bond, and the two B–O bonds.

Computational studies on substituted phenylboronic acids have shown that the energy barrier to rotation around the C(phenyl)–B bond is relatively low.[12] The boronic acid group is often slightly twisted out of the plane of the phenyl ring to minimize steric strain, with dihedral angles reported to range from 6° to 21° in related structures.[4]

The orientation of the two hydroxyl groups of the boronic acid moiety gives rise to several possible conformers, commonly referred to as syn and anti arrangements.[13][14] In the solid state, intermolecular hydrogen bonding is a dominant force, often leading to the formation of dimers through a syn-anti hydrogen-bonding arrangement, where one hydroxyl group acts as a donor and the other as an acceptor between two molecules.[4]

The ethylsulfonyl group also has rotational freedom around the C-S bond. Its orientation is influenced by a balance between minimizing steric hindrance with the adjacent hydrogen on the phenyl ring and potential weak intramolecular interactions. The conformational effects of sulfonamide groups are known to be significant in molecular recognition and drug design.[15]

Below is a diagram illustrating the key rotational degrees of freedom that define the molecule's conformational space.

Caption: Key rotational bonds in this compound.

Experimental Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for structural elucidation. However, acquiring clean, interpretable spectra for arylboronic acids presents a common challenge: oligomerization. In solution, particularly in non-coordinating solvents like CDCl₃, boronic acids reversibly dehydrate to form trimeric boroxines, leading to complex or broad spectra.[16]

Protocol: Overcoming Boroxine Formation for ¹H NMR Analysis

-

Solvent Selection: Dissolve the this compound sample in a coordinating deuterated solvent such as methanol-d₄ or D₂O. These solvents act as Lewis bases, coordinating to the empty p-orbital of the boron atom and breaking up the boroxine trimers.[16]

-

Sample Preparation: Prepare a sample of approximately 5-10 mg in 0.6 mL of methanol-d₄.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Note that the acidic B-OH protons will exchange with the solvent and will likely not be observed, or will appear as a very broad signal.[16]

-

Interpretation: The aromatic and ethyl group protons should now appear as sharp, well-resolved signals, allowing for unambiguous structural confirmation.

¹¹B NMR Spectroscopy: A Probe into Boron's Environment

¹¹B NMR is exceptionally useful for studying boronic acids. It provides direct information about the coordination state of the boron atom.[17][18]

-

sp² Boron (Trigonal Planar): The neutral boronic acid typically shows a broad signal around δ 28-30 ppm.

-

sp³ Boron (Tetrahedral): When the boronic acid binds to a diol to form a boronate ester or is in a basic solution as the boronate anion [B(OH)₃]⁻, the boron becomes tetracoordinate. This results in a sharp, upfield signal around δ 5-9 ppm.

This technique is invaluable for determining the pKₐ of the boronic acid and for quantifying its binding affinity with diol-containing molecules.[17][18]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure and conformation. While a specific public crystal structure for this compound was not identified, data from closely related sulfonamide phenylboronic acids reveal consistent structural motifs.[4]

Expected Crystallographic Features:

-

Boron Geometry: The boron atom will exhibit a trigonal planar geometry, with the B(OH)₂ group being nearly coplanar with the phenyl ring.

-

Hydrogen Bonding: Extensive intermolecular hydrogen bonding is expected. The –B(OH)₂ groups typically form dimeric structures via strong O–H⋯O interactions.[4] The sulfonyl oxygens can also participate as hydrogen bond acceptors, linking these dimers into more complex layered or 3D networks.

-

Bond Lengths: Typical bond lengths observed in analogous structures are approximately 1.35–1.38 Å for B–O and ~1.56 Å for the B–C bond.[4]

Reactivity and Key Applications in Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful methods for constructing biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals and functional materials.[2][19]

The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The presence of a base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[20]

Workflow: Suzuki-Miyaura Cross-Coupling

The general workflow involves the reaction of an aryl or vinyl halide/triflate with the boronic acid in the presence of a palladium catalyst and a base.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

The electron-withdrawing sulfonyl group can render the boronic acid more susceptible to protodeboronation (cleavage of the C-B bond by a proton source) under certain conditions, a common challenge with electron-deficient arylboronic acids.[19] Therefore, careful optimization of the base, solvent, and catalyst system is often required to achieve high yields.[21][22]

Conclusion

This compound is a sophisticated chemical building block whose utility is deeply rooted in its molecular structure. The interplay between the reactive boronic acid head and the modulating ethylsulfonyl tail creates a reagent with distinct electronic and steric properties. Its conformational flexibility, governed by low rotational barriers, is balanced by strong intermolecular forces, particularly hydrogen bonding, which dictate its solid-state architecture. A thorough understanding of these features, from its tendency to form boroxines to its reactivity profile in cross-coupling reactions, is essential for its effective application. This guide provides the foundational knowledge for researchers to harness the full potential of this versatile compound in the rational design and synthesis of complex molecules for pharmaceutical and materials science applications.

References

- 1. 3-(Ethylsulfonyl)phenylboronic Acid [myskinrecipes.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-(Ethylsulfonamido)phenylboronic acid | 710348-41-7 | Benchchem [benchchem.com]

- 5. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. This compound CAS#: 845870-47-5 [m.chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. achmem.com [achmem.com]

- 12. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. par.nsf.gov [par.nsf.gov]

- 18. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 3-Ethylsulfonylphenylboronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-Ethylsulfonylphenylboronic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key building block in contemporary organic synthesis and drug discovery. Given the scarcity of published quantitative solubility data for this specific compound, this document establishes a predictive framework based on the well-documented behavior of analogous arylboronic acids. We delve into the core physicochemical principles governing its solubility, detailing the influence of its distinct functional groups—the polar sulfonyl moiety and the hydrogen-bonding boronic acid group. A robust, step-by-step experimental protocol for accurate solubility determination via the dynamic method is provided for researchers to generate precise data for their specific solvent systems. The practical implications of solubility in critical applications, such as Suzuki-Miyaura cross-coupling reactions and formulation development, are also explored. This guide is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in their work.

Introduction: The Synthetic Utility and Physicochemical Profile of this compound

This compound is an organoboron compound of significant interest in medicinal chemistry and materials science.[1] Its bifunctional nature, featuring a versatile boronic acid moiety and a polar ethylsulfonyl group, makes it a valuable reagent. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[2] The ethylsulfonyl group, being strongly electron-withdrawing, modulates the electronic properties and polarity of the molecule, which can influence reaction kinetics and the physicochemical properties of the resulting products.[3]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BO₄S | [5] |

| Molecular Weight | 214.05 g/mol | [5] |

| H-Bond Acceptors | 4 | [5] |

| H-Bond Donors | 2 | [5] |

| TPSA (Topological Polar Surface Area) | 74.6 Ų | [5] |

| cLogP | -0.84 | [5] |

These parameters suggest a molecule with significant polarity (high TPSA, negative LogP) and the capacity for hydrogen bonding, which are primary determinants of its solubility behavior.

Theoretical Framework: Factors Governing Boronic Acid Solubility

The solubility of an arylboronic acid like this compound is a complex interplay of intermolecular forces between the solute and solvent molecules. Two primary structural features dictate this behavior: the boronic acid group and the substituted phenyl ring.

-

The Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and acceptor (at the oxygen atoms). This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO). However, boronic acids have a strong propensity to undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[6] This process is often observed upon heating and can complicate solubility studies, as the boroxine has markedly different solubility from the parent acid.[6][7]

-

The 3-Ethylsulfonylphenyl Group: The ethylsulfonyl (-SO₂Et) group is a potent electron-withdrawing and highly polar functional group. Its presence significantly increases the overall polarity of the molecule compared to unsubstituted phenylboronic acid. According to the principle of "like dissolves like," this increased polarity is expected to enhance solubility in polar organic solvents while decreasing it in nonpolar solvents like hydrocarbons.[8]

The interplay of these factors suggests that this compound will exhibit favorable solubility in polar solvents capable of hydrogen bonding or strong dipole-dipole interactions, such as ethers, ketones, and some chlorinated solvents. Conversely, its solubility in nonpolar aliphatic or aromatic hydrocarbons is predicted to be very low.

An Analog-Based Approach to Predicting Solubility

In the absence of direct quantitative data for this compound, the solubility profile of phenylboronic acid serves as an excellent baseline.[9] Research has shown that phenylboronic acid has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[8][10][11]

Table 1: Experimentally Determined Solubility of Phenylboronic Acid in Various Organic Solvents (Data derived from studies on analogous compounds to provide a predictive framework)

| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale & Cited Observations for Phenylboronic Acid |

| Acetone | Polar Aprotic (Ketone) | High | Phenylboronic acid exhibits high solubility in ketones.[8][11] The added polarity of the sulfonyl group should maintain or enhance this. |

| 3-Pentanone | Polar Aprotic (Ketone) | High | Similar to acetone, high solubility is expected.[8][11] |

| Dipropyl Ether | Polar Aprotic (Ether) | High | Phenylboronic acid shows high solubility in ethers.[8][11] |

| Chloroform | Polar Aprotic | Moderate to High | Phenylboronic acid has moderate solubility.[8][11] The polar sulfonyl group may increase interaction with chloroform's dipole. |

| Methanol | Polar Protic | High | Generally soluble, as it is a common solvent for reactions with boronic acids.[12] |

| Methylcyclohexane | Nonpolar | Very Low | Phenylboronic acid has very low solubility in hydrocarbons.[8][11] This solvent is useful for washing away nonpolar impurities.[12] |

The introduction of the 3-ethylsulfonyl group is anticipated to amplify the trends observed with phenylboronic acid, further favoring solubility in polar domains and suppressing it in nonpolar ones.

Experimental Protocol: Standard Method for Solubility Determination

For precise, application-specific data, experimental determination is essential. The dynamic (or synthetic) method is a reliable and widely accepted technique for measuring the solubility of boronic acids.[6][12] It involves observing the temperature at which a known composition of solute and solvent becomes a clear, homogenous solution upon controlled heating.[9]

Objective

To determine the temperature-dependent solubility of this compound in a selected organic solvent.

Materials and Equipment

-

This compound (≥95% purity)[5]

-

High-purity organic solvent of choice

-

Jacketed glass vessel with a magnetic stirrer

-

Heating/cooling circulator with precise temperature control (±0.1 °C)

-

Calibrated temperature probe (e.g., Pt100)

-

Turbidity sensor or a laser light source and detector

-

Analytical balance (±0.1 mg)

Step-by-Step Procedure

-

Sample Preparation: Accurately weigh a specific mass of this compound and the chosen solvent directly into the jacketed glass vessel. The mole fraction or mass composition of the mixture must be known with high precision.[12]

-

System Assembly: Place the vessel in the circulator loop, insert the magnetic stir bar, temperature probe, and turbidity sensor. Ensure the system is sealed to prevent solvent evaporation.

-

Heating and Stirring: Begin vigorous stirring to ensure the solid is well-suspended. Program the circulator to heat the mixture at a slow, constant rate, typically 0.1-0.5 °C/min, to maintain thermal equilibrium.[9]

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution. As the temperature increases, the solid will begin to dissolve, and the turbidity will decrease. This can be measured as an increase in the intensity of light transmitted through the solution.[2]

-

Determination of Dissolution Temperature: The solubility temperature is the point at which the last solid particles disappear, and the solution becomes completely clear.[9] This is marked by a sharp, stable increase in light transmittance to its maximum. Record this temperature.

-

Data Collection: Repeat the entire procedure with different compositions of solute and solvent to construct a full solubility curve (solubility vs. temperature).[9]

Caption: Workflow for Dynamic Solubility Determination.

Practical Applications and the Importance of Solvent Selection

Understanding the solubility of this compound is not an academic exercise; it is fundamental to its successful application.

-

Suzuki-Miyaura Cross-Coupling: The choice of solvent is critical for reaction success. The solvent system must dissolve not only the boronic acid but also the aryl halide coupling partner and the palladium catalyst/ligand complex. A homogenous solution is often key to achieving high yields and predictable kinetics. Ethereal solvents like THF or dioxane, often mixed with water or polar aprotic solvents, are common. Poor solubility can lead to slow or incomplete reactions.

-

Purification and Crystallization: Solubility differences are exploited during purification. To isolate the product, a solvent in which the desired compound has low solubility at a reduced temperature is required. Conversely, to remove impurities, one might wash the crude product with a solvent that dissolves the impurities but not the product itself (e.g., washing with methylcyclohexane to remove nonpolar contaminants).[12]

-

Drug Formulation: For drug development professionals, solubility in pharmaceutically acceptable solvents or buffer systems is a primary concern.[4] Poor aqueous solubility is a major hurdle, and understanding solubility in organic co-solvents is the first step in developing advanced formulations like amorphous solid dispersions or lipid-based systems.[4]

Caption: Role of Solvent in a Suzuki-Miyaura Coupling Workflow.

Conclusion

While direct, published quantitative solubility data for this compound remains elusive, a robust, scientifically-grounded understanding can be constructed through theoretical principles and analog comparison. The compound's highly polar nature, driven by both the boronic acid and ethylsulfonyl functionalities, predicts strong solubility in polar organic solvents and poor solubility in nonpolar hydrocarbons. This guide provides the predictive framework and, more importantly, the experimental methodology for researchers to determine precise solubility values tailored to their specific needs. This foundational knowledge is indispensable for optimizing synthetic reactions, streamlining purification processes, and advancing formulation development in the pharmaceutical and chemical industries.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 3-(Ethylsulfonamido)phenylboronic acid | 710348-41-7 | Benchchem [benchchem.com]

- 4. DSpace [kuscholarworks.ku.edu]

- 5. chemscene.com [chemscene.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 12. benchchem.com [benchchem.com]

A Technical Guide to 3-Ethylsulfonylphenylboronic Acid for Researchers in Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement, Quality Control, and Application of 3-Ethylsulfonylphenylboronic Acid.

Introduction: The Strategic Importance of this compound in Modern Medicinal Chemistry

This compound (CAS No. 845870-47-5) is a versatile building block of significant interest in the field of drug discovery and development.[1][2] Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The presence of the ethylsulfonyl group, an electron-withdrawing moiety, modulates the electronic properties of the phenylboronic acid, influencing its reactivity and the characteristics of the resulting coupled products. This guide provides a comprehensive overview for researchers on sourcing, evaluating, and effectively utilizing this reagent in a laboratory setting.

Part 1: Sourcing and Procurement of this compound

Identifying a reliable commercial supplier is the foundational step for any research program. Several chemical suppliers offer this compound, and the selection process should be guided by factors beyond mere availability and price.

Key Commercial Suppliers:

A number of chemical suppliers list this compound in their catalogs. These include, but are not limited to:

-

ChemScene [1]

-

Sigma-Aldrich (MilliporeSigma)

-

Energy Chemical [2]

-

Wuhan Chemwish Technology Co., Ltd. [2]

-

Capot Chemical Co., Ltd. [2]

-

Shanghai Scientia Pharmaceutical Technology Co., Ltd. [2]

-

Hangzhou Sage Chemical Co., Ltd. [2]

-

Achmem [3]

Supplier Evaluation Workflow:

The process of selecting a supplier should be systematic to ensure the quality and consistency of the starting material, which is paramount in drug discovery research.

Caption: A workflow for the systematic evaluation and qualification of commercial suppliers for critical reagents.

Part 2: Quality Control and Analytical Verification

Upon receipt of this compound, a thorough in-house quality control (QC) check is crucial to validate the supplier's specifications and to ensure the material is suitable for its intended use. Aryl boronic acids are known to have stability issues, and their purity can be compromised by improper handling or storage.

Key Quality Control Parameters:

The following table outlines the essential QC parameters, their significance, and the analytical methods for their assessment. While a specific Certificate of Analysis for this compound is not publicly available, this table is representative of the expected quality attributes for a high-purity boronic acid.

| Parameter | Specification | Analytical Method | Rationale |

| Appearance | White to off-white solid | Visual Inspection | Deviations in color may indicate the presence of impurities or degradation products. |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Confirms the chemical structure of the compound. |

| Purity (by HPLC) | ≥95% (typical)[1] | HPLC-UV | Quantifies the main component and detects organic impurities. |

| Water Content | ≤ 0.5% | Karl Fischer Titration | Boronic acids can dehydrate to form boroxines, affecting stoichiometry. |

| Residual Solvents | As per ICH Q3C | Headspace GC-MS | Ensures that solvents from the synthesis and purification are below acceptable limits for pharmaceutical use. |

| Inorganic Impurities | Report | Residue on Ignition | Measures the amount of non-volatile inorganic impurities. |

Analytical Methodologies in Detail:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. For this compound, the aromatic proton signals will show a characteristic splitting pattern, and the ethyl group will present as a triplet and a quartet. The broad singlet for the B(OH)₂ protons is also a key feature, although its chemical shift can vary with concentration and solvent.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is typically used to determine purity. A gradient elution with a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. The method should be validated for linearity, accuracy, and precision.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound (214.05 g/mol ).[1]

Common Impurities and Stability Considerations:

Aryl boronic acids can be susceptible to several degradation pathways:

-

Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be catalyzed by acid, base, or metal catalysts.

-

Oxidation: The boronic acid moiety can be oxidized to a hydroxyl group.

-

Trimerization: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This equilibrium can complicate reaction stoichiometry.

Proper storage is critical to maintain the integrity of this compound. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (2-8°C is often recommended).[2][3]

Part 3: Applications in Drug Discovery - The Suzuki-Miyaura Coupling

The primary application of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction to synthesize biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceuticals.

Illustrative Suzuki-Miyaura Coupling Protocol:

This protocol is a representative example and may require optimization for specific substrates.

Reaction:

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.) or cesium carbonate (2.0 equiv.).

-

Catalyst and Ligand: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand such as SPhos or XPhos (2-4 mol%).

-

Solvent Addition: Add a suitable solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base is common. For instance, a 3:1 mixture of dioxane and water.

-

Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes, or by using several freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling:

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Ethylsulfonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Ethylsulfonylphenyl Moiety in Modern Drug Discovery

The 3-ethylsulfonylphenyl structural motif is of significant interest in medicinal chemistry. The sulfone group, a potent electron-withdrawing group, can modulate the physicochemical properties of a molecule, such as its acidity, lipophilicity, and metabolic stability. Furthermore, the sulfone moiety can act as a hydrogen bond acceptor, contributing to the binding affinity of a drug candidate to its biological target. The strategic incorporation of this group can lead to enhanced potency, selectivity, and pharmacokinetic profiles of new therapeutic agents.[1][2] Boronic acids, in general, have become increasingly important in medicinal chemistry, with several approved drugs containing this functional group.[1][3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[4][5][6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids have cemented its role in the rapid assembly of complex molecular architectures, particularly in the pharmaceutical industry.[5][7][8] This guide provides a detailed protocol and in-depth considerations for the successful Suzuki-Miyaura coupling of 3-ethylsulfonylphenylboronic acid with various aryl and heteroaryl halides.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10][11] The three key steps in this cycle are oxidative addition, transmetalation, and reductive elimination.[11][12]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, typically coordinated to phosphine ligands. This step forms a palladium(II) intermediate. The rate of this step is generally dependent on the nature of the halide, with the reactivity order being I > Br > OTf > Cl.[8]

-

Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact mechanism of transmetalation can vary depending on the reaction conditions.

-

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex to form the desired biaryl product and regenerate the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the reaction conditions may be necessary for specific substrates.

Materials

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

Procedure

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).[13]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[13]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[13]

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[10]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate and wash with water and brine.[13]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.[10][13]

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Key Considerations for Coupling with an Electron-Deficient Boronic Acid

The presence of the strongly electron-withdrawing ethylsulfonyl group in this compound can influence its reactivity in the Suzuki-Miyaura coupling. While electron-donating groups on the boronic acid generally lead to higher yields, successful coupling of electron-deficient partners can be achieved with careful optimization of the reaction conditions.[13]

-

Catalyst and Ligand Selection: For electron-deficient boronic acids, palladium catalysts with electron-rich and bulky phosphine ligands, such as SPhos or XPhos, can be beneficial. These ligands can promote the reductive elimination step and improve catalyst stability.

-

Base Selection: The choice of base is critical for the activation of the boronic acid. While common inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective, stronger bases such as K₃PO₄ or organic bases like triethylamine might be necessary in some cases.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

-

Potential Side Reactions: A common side reaction for electron-deficient arylboronic acids is protodeborylation, where the boronic acid group is replaced by a hydrogen atom.[5] This can be minimized by using anhydrous solvents and carefully controlling the reaction conditions.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table provides a summary of typical reaction conditions that can be used as a starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Aryl Halide | Aryl Bromide | Aryl Chloride | Aryl Iodide |

| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | Pd(OAc)₂ / XPhos |

| Catalyst Loading | 2-5 mol% | 1-3 mol% | 1-2 mol% |

| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |

| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | DMF |

| Temperature | 80-100 °C | 100-110 °C | 100-120 °C |

| Reaction Time | 4-12 h | 6-18 h | 2-8 h |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and highly valuable transformation for the synthesis of novel drug candidates and complex organic molecules. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently construct molecules containing the important 3-ethylsulfonylphenyl moiety. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this powerful synthetic tool in drug discovery and development.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Boron Suzuki Coupling | Borates Today [borates.today]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

Introduction: The Strategic Importance of the Ethylsulfonylphenyl Moiety in Modern Chemistry

An Application Guide to Palladium-Catalyzed Cross-Coupling of 3-Ethylsulfonylphenylboronic Acid

In the landscape of pharmaceutical and materials science, the synthesis of complex biaryl structures remains a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for this purpose, valued for its functional group tolerance and mild reaction conditions.[1] This guide focuses on a particularly valuable, yet challenging, building block: This compound .

The ethylsulfonyl group imparts unique properties to molecules. As a potent electron-withdrawing group, it modulates the electronic character of the aromatic ring, influencing the molecule's reactivity and intermolecular interactions. In medicinal chemistry, the sulfonamide and sulfone moieties are prevalent, often enhancing pharmacokinetic properties such as solubility and cell permeability, and acting as crucial hydrogen bond acceptors for potent target binding.[2][3] The incorporation of boronic acids into drug candidates has seen a significant rise, with several FDA-approved drugs featuring this functional group, valued for their ability to form reversible covalent bonds with biological targets.[4][5]

However, the very electronic properties that make this compound desirable also present distinct challenges in its application. This guide provides a detailed exploration of the mechanistic nuances, catalyst selection, and protocol optimization required for the successful palladium-catalyzed cross-coupling of this important substrate.

The Suzuki-Miyaura Reaction: A Mechanistic Perspective

The efficacy of a Suzuki-Miyaura coupling is governed by a delicate interplay between three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6] Understanding this cycle is paramount to troubleshooting and optimizing reactions involving challenging substrates.

The Catalytic Cycle

The generally accepted mechanism involves the transformation of a catalytic Palladium(0) species through a Palladium(II) intermediate and back.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

Application Note: A Guide to Optimal Reaction Conditions for Suzuki-Miyaura Coupling with 3-Ethylsulfonylphenylboronic Acid

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the Suzuki coupling of 3-Ethylsulfonylphenylboronic acid, a valuable but challenging building block. The strong electron-withdrawing nature of the ethylsulfonyl group significantly impacts the reaction kinetics, necessitating careful selection of catalyst, ligand, base, and solvent to achieve high yields. This document elucidates the mechanistic challenges, provides a systematic approach to condition screening, and presents a detailed, field-proven protocol for successful coupling.

Mechanistic Insight: The Challenge of an Electron-Deficient Nucleophile

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2]

The critical transmetalation step requires the activation of the boronic acid by a base to form a more nucleophilic borate ("ate") complex.[3][4] For this compound, the potent electron-withdrawing effect of the sulfonyl group (-SO₂Et) significantly decreases the electron density on the phenyl ring. This electronic deficit reduces the nucleophilicity of the ipso-carbon atom, making its transfer to the palladium(II) center sluggish.[5] Consequently, this step often becomes rate-limiting and requires more forcing conditions—higher temperatures and carefully selected catalysts and bases—to proceed efficiently.

Optimizing Key Reaction Parameters

Achieving a successful outcome with this substrate hinges on the strategic selection of four key components: the catalyst system, the base, the solvent, and the temperature.

Catalyst & Ligand Selection: The Powerhouse of the Reaction

For challenging substrates, generic catalysts like Pd(PPh₃)₄ are often insufficient.[6] A more robust system, typically generated in situ from a palladium(II) or palladium(0) precursor and a specialized phosphine ligand, is required.

-

Palladium Source:

-

Ligand Choice (Critical): The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps. For electron-deficient boronic acids, bulky, electron-rich phosphine ligands are paramount. They enhance catalytic activity and prevent catalyst decomposition at elevated temperatures.

-

Buchwald-type Ligands: (e.g., SPhos, XPhos, RuPhos ) These are the go-to choice for difficult couplings. Their bulk and electron-donating properties accelerate the rate-limiting steps.[6][7]

-

Bulky Alkylphosphines: (e.g., P(tBu)₃, PCy₃ ) These ligands are also highly effective and can promote high catalyst turnover rates.[2]

-

Base Selection: The Activator

The base plays a crucial role in activating the boronic acid.[8] Its strength and solubility can dramatically affect the reaction rate and yield.

-

Potassium Carbonate (K₂CO₃): A good starting point for initial screening; it is mild and widely used.[6]

-

Potassium Phosphate (K₃PO₄): A stronger base that is often more effective for sluggish reactions involving electron-poor substrates. Its use is well-documented for challenging couplings.[7][9]

-

Cesium Carbonate (Cs₂CO₃): Another strong base that can enhance reactivity, partly due to the higher solubility of its borate salts.

-

Potassium Fluoride (KF): Can be very effective, especially under anhydrous conditions, but may require the use of the free boronic acid rather than its esters for optimal results.[6]

Solvent System: The Reaction Medium

The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the base-activated boronic acid. Biphasic systems are common.

-

Dioxane/Water or THF/Water: Classic solvent mixtures that work well for a broad range of substrates. A ratio of 3:1 to 5:1 is typical.[10][11]

-

DMF or Toluene: Can be used, often with an aqueous base, and may be beneficial if substrate solubility is an issue in other systems.

Summary of Recommended Conditions

For a successful coupling with this compound, we recommend moving beyond standard conditions. The following table outlines a robust set of starting parameters based on principles established for challenging Suzuki couplings.

| Parameter | Recommended Starting Condition | Rationale & Reference |

| Aryl Halide | Aryl Bromide or Iodide (1.0 equiv) | Bromides offer a good balance of reactivity and stability.[6] |

| Boronic Acid | This compound (1.2–1.5 equiv) | A slight excess ensures complete consumption of the limiting halide.[5] |

| Pd Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Common, effective, and commercially available precursors.[2] |

| Ligand | SPhos or RuPhos (4 mol%) | Bulky, electron-rich ligands are essential for this challenging substrate.[7] |

| Base | K₃PO₄, finely powdered (3.0 equiv) | A strong base is needed to activate the electron-deficient boronic acid.[7] |

| Solvent | 1,4-Dioxane / Water (4:1 v/v) | A versatile solvent system that balances solubility of all components.[11] |

| Temperature | 90–110 °C | Elevated temperature is required to overcome the transmetalation barrier.[7] |

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv)

-

1,4-Dioxane, anhydrous (8 mL)

-

Water, degassed (2 mL)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely powdered K₃PO₄ (3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask under high vacuum and backfill with an inert gas (Argon is preferred). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the premixed solvents for 20 minutes. Add 10 mL of this solvent mixture to the reaction flask via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously to ensure proper mixing.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting aryl bromide is consumed (typically 4–24 hours).

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive Catalyst: Insufficiently inert atmosphere. 2. Low Reactivity: Conditions are not forcing enough. 3. Poor Solubility: Reagents not fully dissolved. | 1. Ensure proper degassing of solvents and flushing of the reaction vessel. 2. Increase temperature to 110-120 °C. Switch to a stronger base (e.g., Cs₂CO₃). Screen an alternative ligand (e.g., RuPhos). 3. Try a different solvent system like DMF/Water or Toluene/Water. |

| Protodeboronation | Boronic acid is reacting with trace water/protons instead of coupling. This can be exacerbated by high temperatures and prolonged reaction times. | Ensure the base is of high quality and finely powdered. Use a slight excess of boronic acid (1.5 equiv). If the problem persists, try anhydrous conditions with KF as the base. |

| Homocoupling | (Glaser or Hay coupling of boronic acid) Can occur if oxygen is present, leading to B-B homocoupled byproduct. | Improve the degassing procedure for solvents and ensure the reaction is maintained under a strictly inert atmosphere. |

References

- 1. Copper( i )-catalyzed sulfonylative Suzuki–Miyaura cross-coupling - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05483H [pubs.rsc.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Application Notes & Protocols: The Strategic Use of 3-Ethylsulfonylphenylboronic Acid in Medicinal Chemistry

This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the application of 3-Ethylsulfonylphenylboronic acid. It moves beyond simple procedural outlines to explain the underlying chemical principles and strategic considerations that make this reagent a valuable tool in the synthesis of novel therapeutic agents.

Introduction: A Tale of Two Moieties

This compound, with the molecular formula C₈H₁₁BO₄S, is more than a simple chemical reagent; it is a strategically designed building block for modern drug discovery.[1][2] Its utility stems from the unique and complementary properties of its two key functional groups: the boronic acid and the ethylsulfonylphenyl group.

-

The Boronic Acid Handle: This moiety is the reactive center for one of the most powerful reactions in synthetic chemistry: the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[3] This allows for the efficient and predictable formation of a carbon-carbon bond, enabling chemists to link the ethylsulfonylphenyl core to a vast array of (hetero)aryl partners. The versatility of this reaction is a cornerstone of modern drug synthesis.[4][5]

-

The Ethylsulfonylphenyl Core: The true medicinal chemistry value lies here. The sulfonyl group (-SO₂-) is a powerful pharmacophoric element and a versatile bioisostere.[6][7] It is not merely a structural linker but an active contributor to a molecule's biological profile. Its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and metabolic stability make it a highly desirable feature in drug candidates.[8]

Physicochemical Properties Summary

| Property | Value | Source |

| CAS Number | 845870-47-5 | [1][9] |

| Molecular Formula | C₈H₁₁BO₄S | [1][10] |

| Molecular Weight | 214.05 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Storage | Sealed in dry, 2-8°C | [2][11] |

| Topological Polar Surface Area (TPSA) | 74.6 Ų | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is the synthesis of unsymmetrical diaryl sulfones.[12][13] Diaryl sulfones are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science.[14] The Suzuki-Miyaura reaction provides a robust and high-yielding pathway to these structures, overcoming the limitations of older methods that often required harsh conditions.[13][15]

General Reaction Scheme

Caption: General schematic for Suzuki-Miyaura coupling.

Protocol: Synthesis of a Diaryl Sulfone via Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization is often necessary depending on the specific coupling partner.

A. Materials & Reagents

-

This compound (1.2 equivalents)

-

Aryl Bromide (Ar-Br) (1.0 equivalent)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents)

-

1,4-Dioxane, anhydrous

-

Deionized Water, degassed

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

B. Experimental Workflow

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

C. Causality and Self-Validation

-

Why use excess boronic acid? Boronic acids can undergo competitive homocoupling or protodeboronation (decomposition) under reaction conditions.[16] Using a slight excess (1.2-1.5 eq.) ensures the complete consumption of the often more valuable aryl halide coupling partner.

-

Why a palladium catalyst and ligand? The palladium catalyst is the engine of the reaction, cycling between Pd(0) and Pd(II) states to facilitate the C-C bond formation. The dppf ligand stabilizes the palladium center, promotes the crucial reductive elimination step, and prevents palladium black precipitation.[17]

-

Why a base and water? The base (e.g., K₂CO₃) is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species. Water is often used as a co-solvent and can accelerate the reaction, though a fully aqueous-free system may be required for highly sensitive substrates.[3][18]

-

Why degas the solvents? Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, killing the catalytic cycle. Removing dissolved oxygen by sparging with an inert gas is critical for reaction efficiency and reproducibility.

Troubleshooting & Optimization Table

| Parameter | Common Choices | Rationale for Variation |

| Catalyst/Ligand | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Precatalysts | Electron-rich or sterically hindered substrates may require more active, bulky phosphine ligands (e.g., XPhos) to facilitate oxidative addition and reductive elimination.[18] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N | A stronger base like Cs₂CO₃ may be needed for less reactive aryl chlorides. Organic bases like Et₃N are used in specific, milder protocols. |

| Solvent System | Dioxane/H₂O, Toluene, DMF, THF | Solvent choice impacts reagent solubility and reaction temperature. A key to success is ensuring sufficient solubility of both coupling partners.[18] |

| Temperature | 60 - 110 °C | Lower temperatures can increase selectivity and reduce side reactions, while higher temperatures are needed to activate less reactive partners like aryl chlorides. |

Strategic Roles in Medicinal Chemistry

The incorporation of the 3-ethylsulfonylphenyl moiety into a drug candidate is a deliberate design choice aimed at optimizing its pharmacological profile.

A. Bioisosterism: The Art of Replacement

Bioisosteres are functional groups with similar physical or chemical properties that produce broadly similar biological effects.[19] The sulfone group is a valuable non-classical bioisostere.[8][20]

-

Replacing Carbonyls and Esters: The tetrahedral geometry and hydrogen-bond accepting capacity of the sulfone group can mimic that of carbonyls, amides, or esters.[8] This replacement can be strategically employed to enhance metabolic stability, as sulfones are generally resistant to hydrolysis, unlike esters.[21]

-

Improving Pharmacokinetics: Replacing a metabolically labile group with a stable sulfone can block a key site of metabolism, increasing the drug's half-life and bioavailability.[8] This is a fundamental strategy in lead optimization.[22][23]

Caption: Logic flow for using sulfone as a bioisostere.

B. Enhancing Target Affinity through Hydrogen Bonding

The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors.[6][21] In structure-based drug design, this feature can be exploited to form strong, directional interactions with hydrogen bond donors (e.g., -NH or -OH groups) in the active site of a target protein or enzyme. This enhanced binding can translate directly to increased potency and selectivity.[8]

C. Modulating Physicochemical Properties

The sulfonyl group is polar and can influence a molecule's overall properties:

-

Solubility: Introduction of a sulfonyl group can modulate aqueous solubility, which is a critical parameter for drug absorption and distribution.[21]

-

Metabolic Stability: Sulfones are generally very stable to metabolic degradation, making them attractive for designing long-acting drugs.[8]

-

Cell Permeability: The polarity of the sulfone must be balanced with the overall lipophilicity of the molecule to ensure adequate cell membrane permeability, a key aspect of pharmacokinetics.[24]

Safety & Handling

As a boronic acid derivative, this compound requires careful handling.

-

Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[25] Avoid breathing dust and ensure use in a well-ventilated area.[25]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat.[25]

-

Handling: Avoid dust formation. Do not get in eyes, on skin, or on clothing.[25]

-

Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[25]

Conclusion

This compound is a highly versatile and valuable reagent for medicinal chemists. Its utility in the robust Suzuki-Miyaura coupling reaction provides efficient access to diaryl sulfone scaffolds. More importantly, the ethylsulfonylphenyl moiety itself serves as a powerful pharmacophore and bioisostere, enabling chemists to rationally design molecules with improved metabolic stability, target affinity, and overall pharmacokinetic profiles. A thorough understanding of the principles outlined in these notes will empower researchers to strategically leverage this building block in the quest for new and improved medicines.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound CAS#: 845870-47-5 [m.chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 845870-47-5 [chemicalbook.com]

- 10. PubChemLite - this compound (C8H11BO4S) [pubchemlite.lcsb.uni.lu]

- 11. achmem.com [achmem.com]

- 12. chemrevlett.com [chemrevlett.com]

- 13. chemrevlett.com [chemrevlett.com]

- 14. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scholarship.claremont.edu [scholarship.claremont.edu]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. medchembuzz.wordpress.com [medchembuzz.wordpress.com]

- 21. researchgate.net [researchgate.net]

- 22. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. pharmajournal.net [pharmajournal.net]

- 24. Pharmacokinetic drug-drug interaction and their implication in clinical management - PMC [pmc.ncbi.nlm.nih.gov]

- 25. assets.thermofisher.com [assets.thermofisher.com]

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Ethylsulfonylphenylboronic Acid

Introduction: The Strategic Importance of Biaryl Sulfones in Modern Drug Discovery

The biaryl structural motif is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals.[1] These compounds exhibit a wide range of biological activities, making them privileged scaffolds in the design of novel therapeutics.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for the synthesis of biaryls due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[2][3]

Among the vast toolkit of boronic acid reagents, 3-Ethylsulfonylphenylboronic acid is a particularly valuable building block. The incorporation of the ethylsulfonyl group, a strong electron-withdrawing moiety, can significantly influence the physicochemical and pharmacological properties of the resulting biaryl compounds. This functional group can enhance binding affinity to target proteins, improve metabolic stability, and modulate pharmacokinetic profiles. A prominent example of the utility of this building block is in the synthesis of Etoricoxib, a selective COX-2 inhibitor, where a biaryl sulfone core is crucial for its therapeutic activity.[4][5][6]